molecular formula C22H15NO2 B12884219 4-(Diphenylmethylidene)-2-phenyl-1,3-oxazol-5(4H)-one CAS No. 139517-52-5

4-(Diphenylmethylidene)-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No.: B12884219
CAS No.: 139517-52-5
M. Wt: 325.4 g/mol
InChI Key: COQIMBODYYLFFJ-UHFFFAOYSA-N
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Description

4-(Diphenylmethylene)-2-phenyloxazol-5(4H)-one is a complex organic compound characterized by its unique structure, which includes a diphenylmethylene group and an oxazol-5(4H)-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diphenylmethylene)-2-phenyloxazol-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzoin with benzaldehyde in the presence of a base, followed by cyclization with an appropriate reagent to form the oxazol-5(4H)-one ring. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of 4-(Diphenylmethylene)-2-phenyloxazol-5(4H)-one may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-(Diphenylmethylene)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent.

Scientific Research Applications

4-(Diphenylmethylene)-2-phenyloxazol-5(4H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 4-(Diphenylmethylene)-2-phenyloxazol-5(4H)-one exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to changes in their activity. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application of the compound.

Comparison with Similar Compounds

Similar Compounds

    Diphenylmethane-4,4’-diisocyanate: This compound shares structural similarities but differs in its functional groups and applications.

    4,4’-Methylenebis(phenyl isocyanate): Another structurally related compound with distinct chemical properties and uses.

Uniqueness

4-(Diphenylmethylene)-2-phenyloxazol-5(4H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its utility in diverse fields make it a valuable compound in both research and industry.

Properties

CAS No.

139517-52-5

Molecular Formula

C22H15NO2

Molecular Weight

325.4 g/mol

IUPAC Name

4-benzhydrylidene-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C22H15NO2/c24-22-20(23-21(25-22)18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15H

InChI Key

COQIMBODYYLFFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O2

Origin of Product

United States

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